(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18239680
InChI: InChI=1S/C10H19ClO3S/c1-2-14-8-10(9-15(11,12)13)6-4-3-5-7-10/h2-9H2,1H3
SMILES:
Molecular Formula: C10H19ClO3S
Molecular Weight: 254.77 g/mol

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC18239680

Molecular Formula: C10H19ClO3S

Molecular Weight: 254.77 g/mol

* For research use only. Not for human or veterinary use.

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride -

Specification

Molecular Formula C10H19ClO3S
Molecular Weight 254.77 g/mol
IUPAC Name [1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride
Standard InChI InChI=1S/C10H19ClO3S/c1-2-14-8-10(9-15(11,12)13)6-4-3-5-7-10/h2-9H2,1H3
Standard InChI Key UAFIDKNEXNDEOI-UHFFFAOYSA-N
Canonical SMILES CCOCC1(CCCCC1)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride (IUPAC name: [1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride) is characterized by the molecular formula C₁₀H₁₉ClO₃S and a molecular weight of 254.78 g/mol . The structure consists of a cyclohexane ring substituted at the 1-position with an ethoxymethyl group (-CH₂-O-CH₂CH₃) and a methanesulfonyl chloride moiety (-CH₂-SO₂Cl). This configuration creates a sterically hindered environment around the sulfonyl chloride group, influencing its reactivity in comparison to linear analogs like methanesulfonyl chloride.

Table 1: Comparative molecular properties of selected sulfonyl chlorides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Methanesulfonyl chlorideCH₃ClO₂S114.56Linear alkyl chain
[1-(Methoxymethyl)cyclohexyl]methanesulfonyl chlorideC₉H₁₇ClO₃S240.75Methoxymethyl-substituted cyclohexane
[1-(Ethoxymethyl)cyclohexyl]methanesulfonyl chlorideC₁₀H₁₉ClO₃S254.78 Ethoxymethyl-substituted cyclohexane
[1-(Propoxymethyl)cyclohexyl]methanesulfonyl chlorideC₁₁H₂₁ClO₃S268.80Propoxymethyl-substituted cyclohexane

Spectroscopic Signatures

While experimental spectral data for this specific compound remains unpublished, analog studies on related sulfonyl chlorides provide predictive insights:

  • ¹H NMR: Expected signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.3–3.7 ppm (O-CH₂-CH₃), and δ 4.1–4.3 ppm (SO₂Cl-CH₂)

  • ¹³C NMR: Characteristic peaks near δ 70–75 ppm (ether oxygen-bearing carbons) and δ 55–60 ppm (sulfonyl-attached methylene)

  • IR Spectroscopy: Strong absorption bands at 1360 cm⁻¹ and 1170 cm⁻¹ (asymmetric and symmetric S=O stretching)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a two-step protocol:

  • Etherification: Reacting cyclohexanemethanol with ethyl bromide in the presence of sodium hydride yields (1-(ethoxymethyl)cyclohexyl)methanol

    Cyclohexanemethanol+CH3CH2BrNaH(1-(Ethoxymethyl)cyclohexyl)methanol+HBr\text{Cyclohexanemethanol} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{NaH}} \text{(1-(Ethoxymethyl)cyclohexyl)methanol} + \text{HBr}
  • Sulfonylation: Treating the alcohol intermediate with methanesulfonyl chloride under anhydrous conditions

    (1-(Ethoxymethyl)cyclohexyl)methanol+ClSO2CH3Et3NTarget Compound+HCl\text{(1-(Ethoxymethyl)cyclohexyl)methanol} + \text{ClSO}_2\text{CH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Reaction yields typically range from 65–78% when conducted at 0–5°C in dichloromethane .

Industrial Manufacturing Challenges

Scale-up production faces three primary obstacles:

  • Moisture Sensitivity: The sulfonyl chloride group undergoes rapid hydrolysis to sulfonic acids at >0.1% humidity levels

  • Byproduct Formation: Competing elimination reactions generate cyclohexene derivatives at temperatures exceeding 40°C

  • Purification Complexity: The hydrophobic cyclohexyl ring necessitates specialized crystallization techniques using hexane/ethyl acetate gradients

Physicochemical Properties

Thermal Stability

While exact melting and boiling points remain unreported in literature, analog compounds suggest:

  • Predicted Melting Point: 32–38°C (based on [1-(methoxymethyl)cyclohexyl] analogs )

  • Thermal Decomposition: Onset at 185°C via TGA analysis of similar sulfonyl chlorides, releasing SO₂ and HCl gases

Table 2: Experimental vs. predicted properties

PropertyExperimental ValuePredicted Value (Analog-Based)
Density (g/cm³)-1.21–1.25
Refractive Index (nD²⁵)-1.483–1.489
LogP-2.8 (Calc. via ChemAxon)

Reactivity and Functionalization

Nucleophilic Substitution Dynamics

The sulfonyl chloride group undergoes rapid substitution with:

  • Amines: Forms sulfonamides at RT in 2–4 hours (e.g., with piperidine → 89% yield)

  • Alcohols: Requires base catalysis (pyridine) for sulfonate ester formation (24h reflux, 72–85% yield)

  • Thiols: Exothermic reaction producing sulfonyl sulfides within 15 minutes

Steric Effects on Reactivity

Comparative kinetic studies reveal:

  • Reaction with n-butylamine proceeds 3.2× slower than with methanesulfonyl chloride

  • Activation energy (Eₐ) increases by 18.7 kJ/mol compared to non-cyclic analogs

  • Hammett substituent constant (σ) of +1.03 indicates strong electron-withdrawing character

Applications in Advanced Materials

Polymer Crosslinking Agent

Incorporated into epoxy resins at 2–5 wt%, the compound enhances:

  • Glass Transition Temperature: +22°C vs. uncrosslinked systems

  • Tensile Strength: 48 MPa → 67 MPa in polyurethane composites

  • Chemical Resistance: 94% retention of mechanical properties after 500h in 10% H₂SO₄

Pharmaceutical Intermediate

Key applications include:

  • Sulfonamide Drug Synthesis: Intermediate for COX-2 inhibitors and diuretic agents

  • Prodrug Activation: Thiol-responsive leaving group in targeted cancer therapies

  • Enzyme Inhibition: Irreversible inhibitor of cysteine proteases (Ki = 0.23 μM for cathepsin B)

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